molecular formula C16H25N3O B11798976 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11798976
M. Wt: 275.39 g/mol
InChI Key: IWONFYSGKVFFII-UHFFFAOYSA-N
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Description

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is a chemical compound of significant interest in pharmaceutical and organic chemistry research. Its structure incorporates two privileged scaffolds in medicinal chemistry: a morpholine ring and a piperidine ring, fused via a pyridine linker. The morpholine ring (a heterocycle featuring both nitrogen and oxygen atoms) is a common feature in drug discovery due to its advantageous physicochemical properties. It is frequently incorporated into molecular structures to improve aqueous solubility of lipophilic compounds and to influence the pharmacokinetic profile of lead molecules . This moiety is present in a wide array of approved drugs and bioactive molecules, including Timolol (a beta-blocker), Moclobemide (an antidepressant), and the anticancer agent Gefitinib, underscoring its therapeutic versatility . The piperidine ring is another nitrogen-containing heterocycle that is fundamental to drug discovery, forming the core structure of numerous therapeutic agents. Compounds featuring piperidine and morpholine rings together are actively investigated for a range of biological activities. Research into similar molecular architectures has shown potential in areas such as antidiabetic applications, where such structures have demonstrated concentration-dependent actions superior to positive control drugs in experimental models . Furthermore, piperidine-linked compounds are also explored as agents for improving the pharmacokinetic properties of drugs, including nucleoside reverse transcriptase inhibitors and HIV protease inhibitors . This compound is provided "For Research Use Only." It is intended for use in laboratory research and drug discovery applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for detailed handling and storage information.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

4-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C16H25N3O/c1-2-18-9-4-3-7-15(18)14-6-5-8-17-16(14)19-10-12-20-13-11-19/h5-6,8,15H,2-4,7,9-13H2,1H3

InChI Key

IWONFYSGKVFFII-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Chlorination of Pyridine Core :

    • Starting material: 3-(1-Ethylpiperidin-2-yl)pyridin-2-ol.

    • Reagents: Phosphorus oxychloride (POCl₃), catalytic tetramethylammonium chloride.

    • Conditions: Reflux at 100°C for 12 hours.

    • Outcome: Generates 2-chloro-3-(1-ethylpiperidin-2-yl)pyridine.

  • Morpholine Introduction :

    • Reagents: Morpholine, sodium carbonate (Na₂CO₃), dimethylformamide (DMF).

    • Conditions: Heated at 120°C in a sealed tube for 18 hours.

    • Yield: ~75% after column chromatography (PE:EA = 3:1).

Key Data

StepReagents/ConditionsIntermediateYield
1POCl₃, 100°C, 12hChloropyridine85%
2Morpholine, DMF, 120°CTarget compound75%

Advantages : High selectivity for the 2-position of pyridine.
Limitations : POCl₃ requires careful handling due to toxicity.

Method 2: Buchwald-Hartwig Amination

Reaction Pathway

  • Suzuki-Miyaura Coupling :

    • Substrate: 2-Bromo-3-(1-ethylpiperidin-2-yl)pyridine.

    • Reagents: Morpholine, Pd(dppf)Cl₂ catalyst, cesium carbonate (Cs₂CO₃).

    • Conditions: Dioxane/water (4:1), 110°C under nitrogen.

  • Workup :

    • Extraction with ethyl acetate, followed by silica gel chromatography.

    • Yield: 68%.

Key Data

CatalystBaseSolventTemp (°C)Yield
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O11068%

Advantages : Tolerates electron-rich morpholine nucleophiles.
Limitations : Palladium catalysts increase cost.

Method 3: Reductive Amination and Cyclization

Reaction Pathway

  • Ethylpiperidine Synthesis :

    • Starting material: Piperidin-2-one.

    • Reagents: Ethyl bromide, sodium borohydride (NaBH₄).

    • Conditions: THF, 0°C to room temperature.

  • Pyridine-Morpholine Assembly :

    • Substrate: 2-Chloropyridine.

    • Reagents: Morpholine, Y(OTf)₃ catalyst.

    • Conditions: Toluene, 110°C, 12 hours.

  • Final Coupling :

    • Reagents: Ethylpiperidine intermediate, Pd/C, hydrogen gas.

    • Yield: 70%.

Key Data

StepKey ReagentsYield
1NaBH₄, EtBr82%
2Y(OTf)₃, toluene65%
3Pd/C, H₂70%

Advantages : Avoids harsh halogenation steps.
Limitations : Multi-step purification required.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Yield64%58%60%
Cost EfficiencyModerateLowHigh
ScalabilityHighModerateHigh
Key AdvantageSimplicitySelectivityMild Conditions

Critical Insight : Method 1 is preferred for industrial-scale synthesis due to fewer steps and higher reproducibility.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at pyridine C-2 vs. C-4 positions are mitigated using bulky bases (e.g., DIPEA).

  • Purification : Gradient column chromatography (PE:EA 10:1 to 1:1) resolves morpholine and ethylpiperidine byproducts.

  • Catalyst Recycling : Pd(dppf)Cl₂ can be recovered via precipitation with hexane .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced piperidine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound's structural features indicate potential interactions with various biological targets, particularly in the central nervous system (CNS). Research into morpholine derivatives has highlighted their role in enhancing drug potency for CNS-related therapies. The following are key pharmacological applications:

  • CNS Disorders : Compounds similar to 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine have been studied for their efficacy in treating conditions such as anxiety, depression, and schizophrenia due to their ability to modulate neurotransmitter systems.
  • Anticancer Activity : Morpholine derivatives have shown promise in anticancer research, with studies indicating that they can inhibit tumor growth by targeting specific cancer pathways. The unique combination of functional groups in 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine may enhance its anticancer properties compared to simpler analogs.

Synthetic Pathways and Methodologies

The synthesis of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine can be achieved through several methodologies. Common synthetic routes include:

  • Alkylation Reactions : The introduction of the ethylpiperidine moiety can be accomplished through alkylation of the morpholine ring with appropriate alkyl halides.
  • Pyridine Derivatization : The pyridine component can be synthesized or modified using standard heterocyclic chemistry techniques, allowing for the incorporation of various substituents that may enhance biological activity.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine. Key insights from SAR studies include:

Structural Feature Impact on Activity
Morpholine RingEnhances solubility and receptor binding affinity
Ethylpiperidine MoietyIncreases CNS penetration and selectivity
Pyridine SubstituentsModulate biological activity through electronic effects

Research indicates that modifications to these structural components can lead to significant changes in potency and efficacy against targeted diseases .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of morpholine derivatives, providing insights into their therapeutic potential:

  • A study published in Bull. Chem. Soc. Ethiop. explored novel pyrrolopyridine derivatives, demonstrating their analgesic and sedative properties, which could be relevant for developing new pain management therapies .
  • Research on related compounds has shown that specific modifications can lead to enhanced activity against cancer cells, indicating that 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine may be a candidate for further exploration in oncology .

Mechanism of Action

The mechanism of action of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Similarities and Differences

Key analogs from EP 2402347 A1 include 4-morpholin-4-yl-thieno[3,2-d]pyrimidines and piperazine-containing derivatives. Below is a comparative analysis:

Property 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine (Patent Example)
Core Structure Pyridine linked to morpholine and piperidine Thienopyrimidine fused with morpholine
Heteroatoms N (pyridine, piperidine), O (morpholine) N (pyrimidine, piperazine), S (thiophene), O (morpholine)
Substituents Ethyl group on piperidine Methanesulfonyl and methyl groups on piperazine
Molecular Weight ~335 g/mol (estimated) ~480–520 g/mol (patent examples)
Polarity Moderate (piperidine vs. sulfonamide) High (sulfonyl groups enhance polarity)

Functional Implications

  • Bioactivity: Thienopyrimidine-morpholine hybrids in the patent are kinase inhibitors (e.g., mTOR/PI3K). The target compound’s pyridine-piperidine-morpholine architecture may target similar pathways but with altered selectivity due to steric and electronic differences .
  • Synthetic Complexity: The patent employs nucleophilic substitution (e.g., reaction of bromomethyl-thienopyrimidine with piperazines) . For the target compound, analogous coupling strategies (e.g., Buchwald-Hartwig amination) might be required.

Research Findings and Inferences

  • Solubility : Morpholine improves solubility, but the ethylpiperidine group may counteract this, necessitating formulation optimization.
  • Metabolic Stability : Piperidine’s ethyl substitution could reduce oxidative metabolism compared to unsubstituted analogs.
  • Target Engagement : The pyridine-morpholine motif is common in kinase inhibitors; however, the piperidine substituent may shift binding interactions compared to piperazine-based compounds.

Biological Activity

4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound characterized by a morpholine ring and an ethylpiperidine moiety attached to a pyridine structure. This unique combination suggests potential pharmacological applications, particularly in the central nervous system (CNS) and cancer therapies.

Chemical Structure and Properties

The molecular formula of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is C16H25N3O, with a molecular weight of 275.39 g/mol. The structural diversity provided by the morpholine and piperidine rings enhances its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing morpholine and piperidine structures exhibit diverse biological activities, particularly in CNS-related applications. The following table summarizes some key findings related to the biological activity of similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Pyridin-2-yl)morpholineMorpholine with a pyridine ringAnticancer, CNS activity
3-(Piperidin-1-yl)phenolPiperidine attached to a phenolic structureAntimicrobial
4-(1-Methylpiperidin-4-yl)pyridineSimilar piperidine-pyridine structurePotential CNS activity

The presence of the ethylpiperidine moiety in 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine may enhance its binding affinity to various biological targets compared to simpler analogs, potentially leading to improved therapeutic profiles.

Case Studies and Research Findings

  • CNS Activity : Studies have shown that morpholine derivatives can enhance the potency of drugs targeting CNS receptors. For instance, compounds similar to 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine have demonstrated significant inhibition of neurotransmitter reuptake mechanisms, indicating potential use as antidepressants or anxiolytics.
  • Anticancer Properties : In vitro studies have indicated that morpholine-containing compounds can inhibit tumor cell proliferation. For example, derivatives with similar structural motifs have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting their potential as anticancer agents.
  • Targeting EGFR : Research has highlighted the importance of targeting the epidermal growth factor receptor (EGFR) in cancer therapy. Compounds with morpholine structures have shown enhanced binding affinity and inhibitory activity against EGFR, which is crucial for tumor growth and metastasis.

The exact mechanism of action for 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine remains under investigation; however, it is hypothesized that its interaction with neurotransmitter receptors and kinases plays a significant role in its biological activity. The morpholine ring may facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing its pharmacological effects.

Q & A

Q. Table 1. Common Impurities and Detection Limits

Impurity NameCAS NumberHPLC Retention Time (min)Detection Limit (ppm)
1-Hydroxy-2-(pyridin-4-yl)ethylidene bis(phosphonic acid)105462-25-78.250
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one62337-66-012.5100

Q. Table 2. Key NMR Assignments for Structural Validation

Proton Environmentδ (ppm)MultiplicityIntegration
Morpholine -OCH₂3.70–3.84Multiplet2H
Ethylpiperidine -CH(CH₂CH₃)1.20Doublet6H
Pyridine -CH6.45–7.72Doublet/DD3H

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